cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole
CAS No.: 1251007-27-8
Cat. No.: VC3398684
Molecular Formula: C7H11F2N
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251007-27-8 |
|---|---|
| Molecular Formula | C7H11F2N |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | (3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
| Standard InChI | InChI=1S/C7H11F2N/c8-7(9)1-5-3-10-4-6(5)2-7/h5-6,10H,1-4H2/t5-,6+ |
| Standard InChI Key | HQFKSNZDIHXZME-OLQVQODUSA-N |
| Isomeric SMILES | C1[C@@H]2CNC[C@@H]2CC1(F)F |
| SMILES | C1C2CNCC2CC1(F)F |
| Canonical SMILES | C1C2CNCC2CC1(F)F |
Introduction
Chemical Identity and Structure
Basic Information
cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole is identified by CAS Registry Number 1251007-27-8 . The compound follows the IUPAC nomenclature rules, with the "cis" prefix denoting the stereochemical arrangement at the ring junction carbon atoms. The "octahydro" designation indicates complete saturation of the bicyclic ring system, while the "5,5-difluoro" component specifies the presence of two fluorine atoms at the 5-position of the cyclopentane ring.
Structural Characteristics
The molecular structure features a bicyclic framework consisting of a nitrogen-containing five-membered pyrrolidine ring fused with a five-membered cyclopentane ring. The stereochemistry at the ring junction positions (3aR,6aS) creates a cis configuration, meaning that the hydrogen atoms at these positions are oriented on the same face of the molecule. This structural arrangement significantly influences the three-dimensional shape and conformational properties of the compound.
Related Structural Analogs
To better understand the position of cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole within its chemical family, it is useful to examine related compounds:
| Compound | CAS Number | Structural Distinction |
|---|---|---|
| cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole | 1251007-27-8 | Target compound with difluoro substitution at position 5 |
| cis-Octahydrocyclopenta[c]pyrrole hydrochloride | 926276-10-0 | Non-fluorinated analog as hydrochloride salt |
| (3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | Listed in AK Scientific catalog | Contains two fewer hydrogen atoms (hexahydro vs. octahydro) |
Physical and Chemical Properties
General Physical Properties
While comprehensive physical property data specific to cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole is limited in the available literature, certain characteristics can be inferred based on its structure and related compounds:
The incorporation of fluorine atoms typically confers distinctive properties to organic molecules, including:
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Enhanced lipophilicity compared to non-fluorinated analogs
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Increased metabolic stability due to the strength of the carbon-fluorine bond
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Altered electronic distribution affecting hydrogen bonding capabilities
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Modified acidic/basic properties of nearby functional groups
Chemical Reactivity
The reactivity profile of cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole is influenced by several structural features:
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The pyrrolidine nitrogen provides a site for potential nucleophilic reactions and can serve as a hydrogen bond acceptor
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The difluoro substitution pattern introduces electron-withdrawing effects that influence the electronic properties of the cyclopentane ring
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The conformational constraints imposed by the bicyclic framework affect the accessibility of reactive sites
Synthesis and Preparation Methods
Synthetic Approaches
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Selective fluorination of preformed bicyclic precursors
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Construction of the bicyclic framework from fluorinated building blocks
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Stereocontrolled reduction of unsaturated analogs such as (3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Applications and Research Significance
Pharmaceutical Applications
Fluorinated heterocycles have gained significant attention in drug discovery and development for several important reasons:
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The strategic incorporation of fluorine atoms can enhance metabolic stability by blocking potential sites of metabolic degradation
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Fluorination can improve binding selectivity to biological targets by modifying electronic properties
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The lipophilicity adjustments provided by fluorine substitution can optimize pharmacokinetic profiles of drug candidates
Research Tool Applications
cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole likely serves as:
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A valuable building block for the synthesis of more complex fluorinated heterocycles
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A structural scaffold for structure-activity relationship studies
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A model compound for investigating the effects of fluorine substitution on molecular properties
| Hazard Category | Classification | Warning Statement |
|---|---|---|
| Skin Irritation | Category 2 | Causes skin irritation |
| Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) | May cause respiratory irritation |
Emergency Response
In case of exposure, the following first aid measures are typically recommended:
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Skin contact: Wash with plenty of soap and water
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Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing
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Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing
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If symptoms persist or worsen, seek medical attention
| Supplier | Location | Company Profile |
|---|---|---|
| AiFChem (XtalPi company) | Somerville, Massachusetts, USA | Specializes in AI-driven chemical synthesis and production |
| Advanced Technology & Industrial Co., Ltd. | Hong Kong | Chemical supplier |
| Suzhou Health Chemicals Co., Ltd. | Jiangsu Province, China | Specializes in fine chemicals for pharmaceutical and healthcare applications |
| BLD Pharmatech Ltd. | Shanghai, China | Supplier of research chemicals to pharmaceutical companies |
| Chemenu Inc. | Shanghai, China | Contract research organization founded in 2009 |
| SAGECHEM LIMITED | Location information incomplete | Chemical supplier |
Market Position
Related Compounds and Structural Comparisons
Structural Analogs
Several structurally related compounds provide context for understanding the chemical space occupied by cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole:
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cis-Octahydrocyclopenta[c]pyrrole hydrochloride (CAS: 926276-10-0): A non-fluorinated analog that shares the same basic bicyclic skeleton but lacks the fluorine substitution
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(3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole: A less hydrogenated variant that contains the same difluoro substitution pattern but with additional unsaturation in the ring system
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